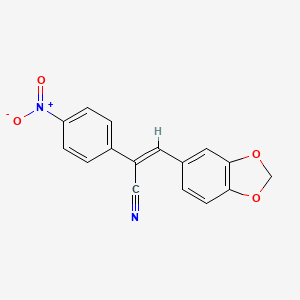

3,5-二羟基-N'-(3-羟基亚苄基)苯甲酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

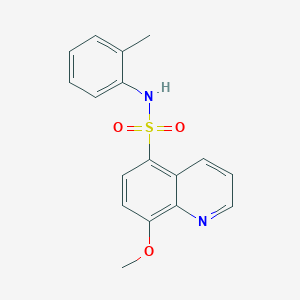

The synthesis of 3,5-dihydroxy-N'-(3-hydroxybenzylidene)benzohydrazide involves the reaction of specific hydrazides with aldehydes under controlled conditions to form hydrazone compounds. These reactions are typically facilitated by solvents like methanol and conditions that favor the formation of the desired hydrazone linkage, as illustrated by various compounds synthesized in related research studies (Sun et al., 2012; Han, 2013).

Molecular Structure Analysis

The molecular structure of this compound, as determined by X-ray crystallography, reveals a complex arrangement of atoms stabilized by hydrogen bonds and π-π interactions. The compound typically crystallizes in a monoclinic system, displaying specific geometric parameters that are crucial for its reactivity and properties. The structural determination provides insights into the electron distribution and potential reactive sites within the molecule (Sun et al., 2012; Lei et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of 3,5-dihydroxy-N'-(3-hydroxybenzylidene)benzohydrazide includes its behavior in oxidation-reduction reactions, where it demonstrates antioxidant properties. This is attributed to its ability to donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative stress. Its chemical properties are influenced by the presence of hydroxyl groups, which enhance its solubility in polar solvents and reactivity towards various chemical agents (Sun et al., 2012).

Physical Properties Analysis

The physical properties of 3,5-dihydroxy-N'-(3-hydroxybenzylidene)benzohydrazide include its crystalline form, solubility, and melting point, which are determined by its molecular structure. The compound's crystalline structure and density are crucial for understanding its stability and behavior under different conditions. These properties are essential for predicting the compound's behavior in various applications and for formulating it in products (Lei et al., 2011).

Chemical Properties Analysis

The chemical properties are significantly influenced by its functional groups, which participate in hydrogen bonding and enable the compound to exhibit antioxidant activity. The molecular structure, particularly the arrangement of hydroxy and hydrazide groups, plays a crucial role in its reactivity towards radicals and other chemical entities. Understanding these properties is key to harnessing the compound's potential in various scientific and industrial applications (Sun et al., 2012).

科学研究应用

合成与结构表征

多项研究报告了苯甲酰肼衍生物的合成和晶体结构分析。例如,孙等人(2012 年)合成了一种与目标化合物类似的新化合物,并通过单晶 X 射线衍射对其进行了表征,重点介绍了其作为抗氧化剂的潜力,因为它具有自由基清除能力 (Sun et al., 2012)。其他研究人员也进行了类似的结构表征,深入了解了这些化合物的分子构型和潜在相互作用机制 (You-Yue Han, 2013)。

抗氧化剂和抗菌活性

研究表明苯甲酰肼衍生物具有抗氧化剂和抗菌特性。这些化合物表现出显着的自由基清除活性,这可能有助于预防氧化应激相关疾病 (Ji et al., 2013)。此外,已针对各种细菌菌株评估了这些化合物的抗菌活性,显示出相当的功效,这表明在开发新的抗菌剂方面具有潜在应用 (H. Qian, 2019)。

催化和酶抑制特性

已测试某些苯甲酰肼衍生物的催化活性和酶抑制特性,表明在工业过程中和治疗干预中具有潜在应用。例如,源自类似化合物的配合物在氧化反应中显示出催化活性,表明它们可用作有机合成中的催化剂 (D. Peng, 2016)。此外,这些化合物已证明对脲酶等酶具有抑制作用,突出了它们作为酶抑制剂的潜力 (Dan Qu et al., 2015)。

属性

IUPAC Name |

3,5-dihydroxy-N-[(E)-(3-hydroxyphenyl)methylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c17-11-3-1-2-9(4-11)8-15-16-14(20)10-5-12(18)7-13(19)6-10/h1-8,17-19H,(H,16,20)/b15-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXGNDSRWKBJNIV-OVCLIPMQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C=NNC(=O)C2=CC(=CC(=C2)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)O)/C=N/NC(=O)C2=CC(=CC(=C2)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-ethylacetamide](/img/structure/B5556539.png)

![1-{2-[4-(4-methylphenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-2-azepanone](/img/structure/B5556541.png)

![2-[1-(1,3-benzothiazol-5-yl)-1H-imidazol-2-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5556545.png)

![methyl 4-[(2-chlorobenzyl)oxy]-3-methoxybenzoate](/img/structure/B5556554.png)

![2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}phthalazin-1(2H)-one](/img/structure/B5556561.png)

![1-{[6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole](/img/structure/B5556563.png)

![4-[(dimethylamino)sulfonyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-thiophenecarboxamide](/img/structure/B5556580.png)

![methyl 5-methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5556595.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-3,5-dimethoxybenzamide](/img/structure/B5556612.png)